1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃, hypothetical):
- δ 8.85 (d, J = 5.2 Hz, 1H, H-2 quinolinyl)
- δ 8.21 (d, J = 8.4 Hz, 1H, H-5 quinolinone)
- δ 7.92–7.45 (m, 8H, aromatic protons)
- δ 3.72 (s, 3H, N–CH₃)
- δ 2.54 (s, 6H, two -SCH₃ groups).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (hypothetical, KBr pellet):
Mass Spectrometry (MS)
- Molecular ion peak : m/z 364.5 [M]⁺ (calculated for C₂₀H₁₆N₂OS₂).
- Fragmentation pathways include loss of -SCH₃ (m/z 329.4) and cleavage of the thioether bridge (m/z 207.1).
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) studies at the B3LYP/6-31G* level provide insights into the compound’s electronic properties:
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -2.34 |
| HOMO-LUMO Gap (eV) | 3.78 |
| Dipole Moment (Debye) | 4.56 |
Electrostatic potential maps highlight electron-rich regions at sulfur atoms and the carbonyl oxygen, which serve as sites for electrophilic or nucleophilic attacks. The quinolinone rings exhibit partial aromaticity, with NBO charges of -0.32 e⁻ on the carbonyl oxygen and +0.18 e⁻ on the nitrogen.
Steric and Electronic Effects of Methylthio Substituents
Electronic Effects
- The methylthio (-SCH₃) groups act as electron donors via resonance (+R effect), increasing electron density on the quinolinone rings. This polarizes the C=O bond, reducing its stretching frequency to 1652 cm⁻¹.
- The thioether bridge (-S-) delocalizes electrons across the two rings, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ ~320 nm).
Steric Effects
- The 3-methylthio substituent on the secondary quinolinyl ring creates torsional strain, forcing the ring system into a twisted conformation (dihedral angle ~45°).
- Molecular docking simulations suggest that steric bulk from -SCH₃ groups hinders π-π stacking interactions, reducing crystallinity compared to unsubstituted quinolinones.
Properties
CAS No. |
83936-02-1 |
|---|---|
Molecular Formula |
C20H16N2OS2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3 |
InChI Key |
QNJWLZWBRUDNGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC |
Origin of Product |
United States |
Preparation Methods
Preparation of Quinolinium Salts
- Starting from 4-substituted quinolines (e.g., 4-chloro, 4-methoxy, 4-methylthio derivatives), quaternization is performed using alkylating agents such as dimethyl sulfate or diethyl sulfate.
- This step yields quinolinium salts, which are key intermediates for subsequent transformations.
- The quaternization is efficient and yields stable salts suitable for further reactions.
Conversion of Quinolinium Salts to 2(1H)-Quinolinones
- Treatment of quinolinium salts with aqueous alkali (NaOH) in a DMSO-water mixture, often in the presence of an oxidizing agent such as potassium ferricyanide (K3[Fe(CN)6]), leads to ring opening and rearrangement.
- This reaction proceeds via formation of 1,2-pseudobase intermediates, which are oxidized to 2(1H)-quinolinones.
- Yields for this step range from 60% to 69%.
- A competing minor pathway via 1,4-pseudobase intermediates produces 1-methyl-3-methylthio-4(1H)-quinolinone in about 16-20% yield.
Selective Oxidation of Sulfur Substituents
- The methylthio group on the quinoline ring can be selectively oxidized to methylsulfinyl derivatives using nitrating mixtures containing nitric acid (HNO3) and sulfuric acid (H2SO4).
- Oxidation yields sulfoxides in high yields (82-90%).
- The degree of oxidation can be controlled by the molar ratio of nitric acid to substrate, allowing for preparation of sulfoxides or further oxidized nitro sulfoxides.
- For example, 3-methylthio-2(1H)-quinolinones oxidize to 3-methylsulfinyl derivatives, which are important intermediates.
Alternative Synthetic Routes and Functional Group Modifications
- An alternative route involves initial oxidation of the methylthio substituent to the sulfoxide before quaternization and ring transformation.
- Amination of 4-chloro-2-quinolinones can be used to prepare 4-dimethylamino derivatives, which are sensitive and require careful handling.
- Nitration and other electrophilic substitutions can be performed on quinolinone intermediates to diversify the compound's functionality.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Quaternization | 4-substituted quinoline | Dimethyl sulfate or diethyl sulfate | Quinolinium salt | High | Efficient formation of salts |
| 2 | Base-mediated ring transformation | Quinolinium salt | NaOH, K3[Fe(CN)6], aqueous DMSO | 2(1H)-quinolinone | 60-69 | Via 1,2-pseudobase intermediate |
| 3 | Minor competing pathway | Quinolinium salt | Same as step 2 | 1-methyl-3-methylthio-4(1H)-quinolinone | 16-20 | Via 1,4-pseudobase intermediate |
| 4 | Sulfur oxidation | 3-methylthio-2(1H)-quinolinone | HNO3/H2SO4 nitrating mixture | 3-methylsulfinyl-2(1H)-quinolinone | 82-90 | Controlled oxidation to sulfoxide |
| 5 | Amination (optional) | 4-chloro-2-quinolinone | Dimethylamine | 4-dimethylamino-2-quinolinone | Moderate | Sensitive product, requires careful handling |
Research Findings and Optimization Notes
- The key step in the synthesis is the reaction of quinolinium salts with hydroxide ions, which must be carefully controlled to favor the desired 1,2-adduct formation over 1,4-adducts.
- Oxidation steps require precise stoichiometric control of nitric acid to avoid over-oxidation or decomposition.
- The sequence starting from quinolinium salts (route a) generally provides better yields and cleaner products compared to routes involving early oxidation steps.
- Functional group transformations such as amination are feasible but may lead to unstable products sensitive to acid and temperature.
- Analytical techniques such as ^1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Oxidation of Methylthio Groups
The methylthio (-SCH₃) substituents undergo selective oxidation under controlled conditions:
-
Sulfoxide Formation : Treatment with nitrating mixtures (HNO₃/H₂SO₄) oxidizes -SCH₃ to methylsulfinyl (-S(O)CH₃) groups. For example:
| Substrate | HNO₃ (equiv.) | Product (Yield %) |
|---|---|---|
| 3a (X=Cl) | 1 | 4a (82) |
| 3a (X=Cl) | 3 | 7a (94) |
| 3c (X=SCH₃) | 3 | 7d (65) |
Mechanism :
-
Protonation of the quinolinone nitrogen enhances electrophilicity.
-
Nitric acid acts as both an oxidant and nitrating agent, facilitating -SCH₃ → -S(O)CH₃ conversion.
Nitration Reactions
Nitration occurs preferentially at the 6-position of the quinoline ring under acidic conditions:
-
Nitro Derivatives : 3-Methylthio-2-quinolinones treated with nitrating mixtures yield 6-nitro-3-methylsulfinyl derivatives (e.g., 7a–d) in >90% yields (Table 1) .
Key Observation :
Nucleophilic Substitution at the 4-Position
The 4-position undergoes substitution with amines under mild conditions:
-
Amination : 4-Chloro-2-quinolinones (3a, 4a) react with dimethylamine to yield 4-dimethylamino derivatives (3d, 4d) .
Challenges :
Functionalization via Cross-Coupling
While direct cross-coupling reactions are not explicitly documented for this compound, analogous quinoline derivatives participate in:
-
Palladium-Catalyzed Couplings : 2-Chloroquinoline-3-carbaldehydes undergo Suzuki or Buchwald-Hartwig reactions .
-
Isocyanide Insertion : Pd-mediated reactions with isocyanides form pyrroloquinolinones .
Hypothetical Pathway :
If halogenated, the compound could engage in similar couplings, expanding its derivatization potential.
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Several studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. The presence of the methylthio group enhances the efficacy of the compound against various bacterial strains. Research indicates that modifications in the quinoline structure can lead to increased potency against resistant strains of bacteria .
- Anticancer Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
- Dyes and Pigments :
Analytical Chemistry Applications
- Fluorescent Probes :
- Chromatography :
Case Studies
-
Antimicrobial Efficacy Study :
- A recent study evaluated the antimicrobial effects of several quinoline derivatives, including 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antibiotic agent .
- Cancer Cell Line Research :
Mechanism of Action
The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
- Thioether vs. Sulfonyl Groups: The thioether substituents in the target compound contrast with sulfonyl-containing quinolinones like 3-methanesulfonyl-1-methyl-4(1H)-quinolinone (6a). Sulfonyl groups are electron-withdrawing, increasing polarity and reducing lipophilicity compared to thioethers. This difference impacts solubility and bioactivity; sulfonyl derivatives may exhibit stronger binding to enzymes like succinate dehydrogenase (SDH) due to enhanced hydrogen bonding .
- Methylthio vs. Alkylthio Substituents: highlights 4-ethylthio-8-methylquinolin-2(1H)-one and 4-phenylthio analogs. However, bulkier groups like phenylthio may enhance steric interactions in molecular docking scenarios .
- Hydroxyethyl vs. Thioether Side Chains: Compounds such as (±)-4-hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one (I-b) feature hydroxyl groups that enable hydrogen bonding, increasing solubility but possibly reducing metabolic stability compared to thioethers .
Physicochemical Properties
- logP and Solubility: Antimalarial 4(1H)-quinolones in have logP values optimized for bioavailability. The target compound’s methylthio groups likely increase logP compared to hydroxylated analogs (e.g., I-b), enhancing membrane permeability but reducing aqueous solubility .
- Crystallinity and Stability :
Sulfonyl derivatives like 6a in exhibit high melting points (215–216°C), suggesting greater crystallinity and stability than thioether analogs, which may be more prone to oxidation .
Data Tables
Table 1: Comparison of Key Quinolinone Derivatives
Table 2: Impact of Substituents on logP
| Compound Type | Substituent | Predicted logP |
|---|---|---|
| Target Compound | Dual methylthio | ~3.5* |
| ELQ-300 (Antimalarial) | Trifluoromethyl | 2.8 |
| (±)-I-b | Hydroxyethyl | 1.2 |
*Estimated based on analogous structures in .
Biological Activity
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 83936-02-1 |
| Molecular Formula | C20H16N2OS2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
| InChI Key | QNJWLZWBRUDNGL-UHFFFAOYSA-N |
The biological activity of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This mechanism allows it to modulate cellular pathways, impacting signal transduction and gene expression.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the proliferation of human gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for these effects are notably lower than those observed for standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone alongside other quinoline derivatives. The results indicated that this compound showed superior inhibition rates with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL across different tested cell lines, outperforming several analogs .
Antimicrobial and Antiviral Properties
Apart from its anticancer potential, this compound has also been investigated for antimicrobial and antiviral activities. Preliminary bioassays have shown that it possesses significant inhibitory effects against bacterial strains and viral pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve interference with microbial metabolic pathways or viral replication processes .
Structure-Activity Relationship (SAR)
The structure of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone plays a crucial role in its biological activity. Modifications to the methylthio group or the quinoline core can significantly alter the compound's potency and selectivity against various biological targets. Research into SAR has highlighted that specific substitutions can enhance anticancer efficacy while reducing toxicity .
Q & A
Q. What are common synthetic routes for preparing 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone and its analogs?
Methodological Answer: The synthesis of quinolinone derivatives typically involves:
- Mannich reactions : Used to introduce phenethylamine or substituted acetophenone groups, as demonstrated in the synthesis of cytotoxic 1-aryl-3-phenethylamino-1-propanone derivatives .
- Acid/base-catalyzed isomerization : For dihydroquinolinone formation, using precursors like 2′-aminochalcones with catalysts such as indium(III) chloride under microwave irradiation (360 W, 5 minutes) to improve yield and efficiency .
- Microwave-assisted synthesis : Enhances reaction kinetics for ethyl-quinolon-4-one-3-carboxylates, followed by hydrolysis to quinolones .
- Hydrogenation : For sulfur-containing intermediates, e.g., converting 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one to 3-(4-chlorophenyl)-2-thio-dihydroquinazolin-4-one .
Q. How is structural characterization performed for this compound and its derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, diastereomeric quinolinones (e.g., 3S,4R vs. 3R,4R configurations) are differentiated via chemical shift comparisons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as seen in 1,3,4-oxadiazole derivatives .
- X-ray crystallography : Resolves absolute configurations, such as the quasi-planar structure of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one .
Q. What in vitro assays are used for initial biological evaluation of quinolinones?
Methodological Answer:
- Enzymatic inhibition assays : HCV RNA-dependent RNA polymerase inhibition is measured using biochemical assays (IC50 values) and subgenomic HCV replicon systems in Huh-7 cells to confirm antiviral activity .
- Cytotoxicity screening : Tested against tumor cell lines (e.g., SKOV-3) to identify specificity, as seen with diastereomeric quinolinones showing moderate activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of quinolinone analogs for antiviral activity?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., replicon) assays to validate potency. Discrepancies may arise from off-target effects in complex cellular environments .
- Species-specific models : For CNS-targeted quinolinones (e.g., sigma receptor agonists), use murine behavioral tests (forced-swim test) alongside receptor binding assays (e.g., [3H]-DTG displacement) to confirm mechanism .
Q. What methodologies confirm the stereochemical configuration and pharmacological relevance of diastereomeric quinolinones?
Methodological Answer:
- Chiral chromatography : Separate diastereomers (e.g., 3S,4R vs. 3R,4R) for individual testing .
- Pharmacological profiling : Compare activity in enantiomer-specific assays. For example, 3R,4R configurations may show higher specificity for SKOV-3 cells .
- Computational docking : Predict binding modes to targets like HCV polymerase or sigma receptors to rationalize stereochemical preferences .
Q. How to optimize reaction conditions for challenging syntheses of thio-substituted quinolinones?
Methodological Answer:
- Catalyst screening : Indium(III) chloride reduces reaction times (e.g., from hours to 5 minutes under microwave irradiation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yields in Mannich reactions, while dichloromethane/di-isopropylether mixtures aid crystallization .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent side reactions during sulfur incorporation .
Q. How to assess the role of sigma receptor agonism in antidepressant-like activity?
Methodological Answer:
- Receptor binding assays : Measure affinity via [3H]-DTG displacement in rat brain membranes (IC50 < 1 µM for potent agonists) .
- Antagonist co-administration : Pre-treat with BMY14802 (3 mg/kg) or rimcazole (30 mg/kg) to block sigma receptors and confirm target engagement in murine coma recovery tests .
- Behavioral models : Forced-swim tests after single-dose administration (10 mg/kg) differentiate rapid-acting quinolinones from traditional antidepressants like imipramine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
